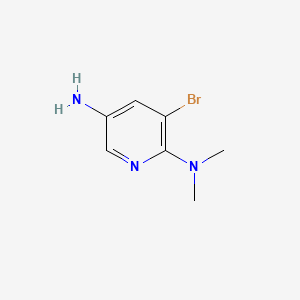

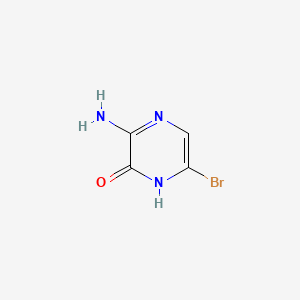

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

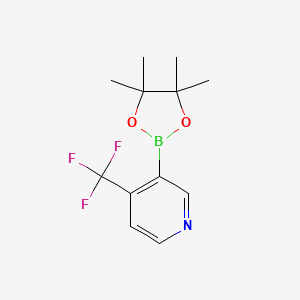

The synthesis of pyridine compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .

Molecular Structure Analysis

Pyridine (from the Greek pyr = fire and idine—which is used for aromatic bases) contains a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom .

Chemical Reactions Analysis

In the context of chemical reactions, 2- (Dimethylamino)pyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt .

Scientific Research Applications

Supramolecular Assembly

The compound has been used in the construction of a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB) through N + –H⋯O −, N–H⋯O and O–H⋯O hydrogen bonding interactions . The structure of this molecular salt was determined by single-crystal X-ray crystallography .

Optical Studies

The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm . This property makes it useful in optical studies.

Thermal Stability

The compound is thermally stable up to 210 °C , which makes it suitable for applications that require high thermal stability.

Charge Transfer Crystal

2-Amino 5-bromopyridinium L-tartrate, a related compound, has been used to create a new organic charge transfer (CT) complex . This complex has potential applications in optoelectronics device applications .

Nonlinear Optical Applications

The compound has been used in the synthesis of crystals with nonlinear optical properties . These crystals have potential applications in optical signal processing, color displays, frequency conversion, photonics, laser remote sensing, organic super conductors, molecular electronics, electro-optical amplitude modulation, high density optical data storage, ultra compact lasers, optical switching, optical parametric generation and bio photonics .

Preparation of Chelate Carbene

The compound is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss and reversible α-elimination .

Synthesis of Polycyclic Azaarenes

2-Amino-5-bromopyridine, a related compound, has been used in the synthesis of polycyclic azaarenes . These compounds have potential applications in various fields of chemistry.

Mechanism of Action

Target of Action

The primary target of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine interacts with its targets through a series of steps. The Suzuki–Miyaura coupling reaction involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the action of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRGEYMSGGYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)